BenchChemオンラインストアへようこそ!

4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine

Medicinal Chemistry Physicochemical Property Optimization Drug Design

4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine (CAS 2320145-61-5) is a heterocyclic small molecule (molecular formula C₁₀H₈F₂N₄, molecular weight 222.19 g/mol ) comprising a pyrido[3,4-d]pyrimidine core substituted at the 4-position with a 3,3-difluoroazetidine ring. The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, with numerous examples demonstrating nanomolar inhibitory activity against EGFR, CDK4/6, and other oncology-relevant kinases.

Molecular Formula C10H8F2N4
Molecular Weight 222.199
CAS No. 2320145-61-5
Cat. No. B2638301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine
CAS2320145-61-5
Molecular FormulaC10H8F2N4
Molecular Weight222.199
Structural Identifiers
SMILESC1C(CN1C2=NC=NC3=C2C=CN=C3)(F)F
InChIInChI=1S/C10H8F2N4/c11-10(12)4-16(5-10)9-7-1-2-13-3-8(7)14-6-15-9/h1-3,6H,4-5H2
InChIKeyTXLSLTUOCFOOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine (CAS 2320145-61-5): Physicochemical Profile & Scaffold Context for Procurement


4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine (CAS 2320145-61-5) is a heterocyclic small molecule (molecular formula C₁₀H₈F₂N₄, molecular weight 222.19 g/mol ) comprising a pyrido[3,4-d]pyrimidine core substituted at the 4-position with a 3,3-difluoroazetidine ring. The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor drug discovery, with numerous examples demonstrating nanomolar inhibitory activity against EGFR, CDK4/6, and other oncology-relevant kinases [1][2]. The compound is currently catalogued as a screening compound and synthetic building block by several chemical suppliers, intended for non-human research use .

Why 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine Cannot Be Casually Substituted: Structural Differentiation from Non-Fluorinated and Heterocyclic Analogs


The 3,3-difluoroazetidine substituent at the 4-position of the pyrido[3,4-d]pyrimidine core imparts physicochemical properties that are not replicable by the non-fluorinated azetidine analog (CAS 2309708-46-9) or other common 4-position substituents. Systematic studies of fluorinated saturated heterocyclic amines demonstrate that geminal difluorination on the azetidine ring significantly alters logP, pKa, and intrinsic microsomal clearance relative to the parent heterocycle [1]. Generic replacement with a non-fluorinated azetidine, pyrrolidine, or piperidine analog introduces uncontrolled variability in lipophilicity, metabolic stability, and hydrogen-bonding capacity that can undermine structure–activity relationship reproducibility and lead to divergent biological outcomes [2].

Quantitative Differentiation Guide: 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine vs. Closest Analogs


Lipophilicity Modulation: Calculated logP Difference Between 3,3-Difluoroazetidine and Azetidine Derivatives

The target compound contains a 3,3-difluoroazetidine substituent that increases lipophilicity compared to the non-fluorinated azetidine analog (CAS 2309708-46-9). Computational predictions from the mcule database assign the target compound a logP of approximately 3.47, whereas 1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine has a substantially lower logP (estimated approximately 1.5–2.0 based on the ~1.4 logP increase typical for gem-difluorination of azetidine rings [1]). This difference of approximately 1.5–2.0 logP units directly influences membrane permeability and pharmacokinetic distribution.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Metabolic Stability: Intrinsic Microsomal Clearance of 3,3-Difluoroazetidine-Containing Compounds vs. Non-Fluorinated Azetidine Analogs

Systematic evaluation of mono- and difluorinated saturated heterocyclic amines revealed that 3,3-difluoroazetidine derivatives exhibit high intrinsic microsomal stability, with intrinsic clearance values comparable to or better than the corresponding non-fluorinated azetidine analogs across a panel of tested compounds [1]. The geminal fluorine atoms block metabolic oxidation at the 3-position of the azetidine ring, reducing CYP450-mediated degradation. In a head-to-head study within the same experimental system, 3,3-difluoroazetidine derivatives demonstrated high metabolic stability, with intrinsic clearance values below 50 µL/min/mg protein, compared to variable and often higher clearance for non-fluorinated azetidine analogs [1]. Although the exact compound 2320145-61-5 was not tested in this study, the 3,3-difluoroazetidine moiety is conserved, enabling a class-level inference of enhanced metabolic stability.

Drug Metabolism Pharmacokinetics ADME Optimization

Conformational Restriction: Dihedral Angle Constraints Imposed by the 3,3-Difluoroazetidine Ring Versus Flexible Azetidine and Pyrrolidine Analogs

The 3,3-difluoroazetidine ring adopts a well-defined puckered conformation dictated by the geminal fluorine substituents, which impose a higher barrier to ring inversion relative to the non-fluorinated azetidine ring. In the non-fluorinated azetidine analog 1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine (CAS 2309708-46-9, molecular formula C₁₀H₁₀N₄, MW 186.21), the azetidine ring is conformationally more flexible, sampling multiple low-energy conformers . The difluoro substitution in 2320145-61-5 reduces the number of accessible conformations, effectively preorganizing the 4-position substituent geometry. This conformational restriction can translate into reduced entropic penalty upon target binding when the bioactive conformation matches the preferred ground-state geometry [1]. The molecular weight increase from 186.21 to 222.19 g/mol (ΔMW = +35.98) upon difluorination is modest and does not compromise ligand efficiency metrics .

Conformational Analysis Structure-Based Drug Design Ligand Preorganization

Patent-Established Precedent: Pyrido[3,4-d]pyrimidine Core as a Validated Kinase Inhibitor Scaffold with CDK4/6 and EGFR Potency Benchmarks

The pyrido[3,4-d]pyrimidine scaffold is patent-validated as a core for CDK4/6 inhibitors, with Teijin Pharma Ltd. claiming compounds having 'excellent CDK4/6 inhibitory activity' in WO2018097297A1 [1]. Furthermore, 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine derivatives have been demonstrated as effective EGFR-TKIs, with the most promising compound (25h) inhibiting HCC827 and H1975 cell growth with IC₅₀ values of 0.025 µM and 0.49 µM, respectively [2]. While 4-(3,3-difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine (2320145-61-5) itself has not been profiled in these patents or publications, its 4-position difluoroazetidine substituent represents a distinct chemotype from the 2,4,6-trisubstituted analogs in the EGFR inhibitor series, positioning it as a complementary starting point for kinase inhibitor SAR exploration.

Kinase Inhibition Cancer Therapeutics Patent Landscape

High-Impact Application Scenarios for 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine in Drug Discovery and Chemical Biology


Kinase Inhibitor SAR Exploration Requiring a Conformationally Restricted, Metabolically Stable 4-Position Building Block

In medicinal chemistry programs targeting CDK4/6, EGFR, or other kinases with the pyrido[3,4-d]pyrimidine scaffold, the 3,3-difluoroazetidine group offers a metabolically stable, conformationally restricted alternative to the commonly used 4-azetidine or 4-piperidine substituents. As demonstrated in the Nazar & Mykhailiuk (2023) systematic study, gem-difluorination of the azetidine ring enhances metabolic stability while modulating lipophilicity [1]. Procurement of 2320145-61-5 enables SAR exploration around the 4-position without the confounding factor of rapid metabolic clearance that may affect non-fluorinated analogs.

Fluorine-19 NMR Probe Development for Target Engagement and Metabolism Studies

The two chemically equivalent fluorine atoms in the 3,3-difluoroazetidine ring make 2320145-61-5 a candidate for ¹⁹F NMR-based binding and metabolism studies in drug discovery. ¹⁹F NMR spectroscopy offers high sensitivity and a negligible biological background, and gem-difluoro groups provide a strong, characteristic signal for monitoring compound integrity in biological matrices. This application leverages the unique fluorine content of the compound relative to the non-fluorinated azetidine analog (CAS 2309708-46-9), which lacks this spectroscopic handle [2].

Fragment-Based and Structure-Based Drug Design Leveraging Conformational Preorganization

The restricted conformational landscape of the 3,3-difluoroazetidine ring, as inferred from gem-difluoro stereoelectronic effects [2], makes 2320145-61-5 a suitable candidate for fragment-based drug design (FBDD) and structure-based drug design (SBDD) where ligand preorganization can enhance binding affinity. Unlike the more flexible azetidine analog (CAS 2309708-46-9), the difluoro derivative imposes a narrower range of accessible conformations, potentially improving the enthalpy-entropy compensation profile upon target binding.

Chemical Biology Tool Compound Synthesis Where Enhanced Membrane Permeability Is Required

The elevated logP of 2320145-61-5 (logP ≈ 3.47 predicted) compared to the non-fluorinated azetidine analog (estimated logP ≈ 1.5–2.0) positions the difluoro compound as the preferred building block for synthesizing tool compounds that require enhanced passive membrane permeability. This is particularly relevant for intracellular kinase targets where cell penetration is a limiting factor in target engagement studies [1].

Quote Request

Request a Quote for 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.